D-4-Hydroxyphenylglycine is a natural product found in Daphnia pulex and Apis cerana with data available.
D-4-Hydroxyphenylglycine
CAS No.: 22818-40-2
Cat. No.: VC21539533
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22818-40-2 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid |
Standard InChI | InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 |
Standard InChI Key | LJCWONGJFPCTTL-SSDOTTSWSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H](C(=O)O)N)O |
SMILES | C1=CC(=CC=C1C(C(=O)O)N)O |
Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)O |
Chemical Structure and Properties
Molecular Structure and Identification
D-4-Hydroxyphenylglycine is an aromatic amino acid characterized by a hydroxyl group at the para position of the phenyl ring. The compound possesses a chiral center with the D-configuration, which is essential for its biological activity and pharmaceutical applications. The molecular formula of D-4-Hydroxyphenylglycine is C₈H₉NO₃ .
The compound can be identified through various spectroscopic and analytical techniques. In its deuterium-labeled form (D-4-Hydroxyphenylglycine-d4), the molecular formula becomes C₈H₅D₄NO₃ with a molecular weight of 171.18700 . This deuterated version serves as an important analytical standard in pharmaceutical research and quality control processes.
Physical and Chemical Properties
D-4-Hydroxyphenylglycine exhibits specific physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound contains both carboxylic acid and amino functional groups, making it amphoteric in nature. This property allows it to react with both acids and bases, forming various derivatives that are useful in pharmaceutical synthesis.
The stereochemistry of D-4-Hydroxyphenylglycine is particularly significant. The D-configuration (or R-configuration according to the Cahn-Ingold-Prelog priority rules) at the α-carbon atom is crucial for its biological activity, especially in its role as a building block for antibiotics. The enantiomeric purity of D-4-Hydroxyphenylglycine is often critical, with pharmaceutical applications typically requiring >99% enantiomeric excess .
Production Methods
Chemical Synthesis
The chemical synthesis of D-4-Hydroxyphenylglycine typically involves the resolution of racemic mixtures. One effective approach starts with D,L-4-hydroxyphenylglycine, which undergoes selective crystallization to obtain the desired D-isomer. This process involves dissolving D,L-4-hydroxyphenylglycine in a suitable solvent mixture at elevated temperatures (40°C to 100°C), then cooling the solution and adding D-(-)-4-hydroxyphenylglycine sulfate inoculation crystals to promote crystallization of the D-isomer .
The crystallization process is carefully controlled to maximize both yield and enantiomeric purity. During crystallization, the solution becomes enriched in sulfuric acid, which alters the solubility dynamics of the enantiomers. This phenomenon helps prevent the formation of a supersaturated solution of the undesired L-isomer, thereby enhancing the selectivity of the crystallization process .
Another synthetic approach focuses on the preparation of derivatives such as methyl D-4-hydroxy-phenylglycinate. This method uses D-4-hydroxyphenylglycine as the starting material, which reacts with methanol or a methanol solution of hydrogen chloride in the presence of trimethylchlorosilane. This approach offers advantages including the use of readily available raw materials, simple operation procedures, high yield, high product purity, and minimal environmental impact, making it suitable for industrial-scale production .
Enzymatic Production
Enzymatic methods represent an increasingly important approach to producing D-4-Hydroxyphenylglycine with high stereoselectivity. A notable example is the development of a four-enzyme cascade pathway that enables efficient production of D-4-Hydroxyphenylglycine from L-tyrosine. This biocatalytic approach has achieved impressive results, producing 42.69 g/L of D-HPG from 50 g/L of L-tyrosine within 24 hours, with 92.5% conversion, 71.5% isolated yield, and >99% enantiomeric excess when implemented in a 3-L fermenter .
The enzymatic cascade involves several key enzymes, including:
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4-hydroxymandelate synthase (HmaS)
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4-hydroxymandelate oxidase (Hmo)
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d-4-hydroxyphenylglycine transaminase (HpgAT)
This pathway represents a significant advancement in the sustainable production of D-4-Hydroxyphenylglycine, using relatively inexpensive amino acids as starting materials and achieving high stereoselectivity through enzyme specificity .
Biochemical Interactions
Enzymatic Reactions
D-4-Hydroxyphenylglycine participates in various enzymatic reactions, with one of the most notable being catalyzed by D-4-hydroxyphenylglycine transaminase (EC 2.6.1.72). This enzyme catalyzes the following reaction:
D-4-hydroxyphenylglycine + 2-oxoglutarate → 4-hydroxyphenylglyoxylate + L-glutamate
This transaminase belongs to the family of transferases, specifically the transaminases, which are responsible for transferring nitrogenous groups between molecules. The systematic name for this enzyme is D-4-hydroxyphenylglycine:2-oxoglutarate aminotransferase, though it is also sometimes referred to as D-hydroxyphenylglycine aminotransferase .
D-4-hydroxyphenylglycine transaminase employs pyridoxal phosphate as a cofactor, which plays a crucial role in the transamination mechanism. The enzyme's specificity for the D-isomer of 4-hydroxyphenylglycine is an important aspect of its biochemical function and applications .
Structure-Activity Relationships
Research into engineered versions of enzymes that interact with D-4-Hydroxyphenylglycine has revealed important insights into these structure-activity relationships. For example, modifications to meso-diaminopimelate dehydrogenase (DAPDH) have resulted in variants with enhanced specific activity for reactions involving D-4-Hydroxyphenylglycine .
Pharmaceutical Applications
Role in Antibiotic Synthesis
D-4-Hydroxyphenylglycine serves as a critical building block in the synthesis of various semisynthetic β-lactam antibiotics. It is particularly important in the production of antibiotics belonging to the penicillin and cephalosporin classes, including:
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Amoxicillin - A widely used broad-spectrum penicillin antibiotic
The specific stereochemistry of D-4-Hydroxyphenylglycine is crucial for the biological activity of these antibiotics. The D-configuration contributes to the spatial arrangement of functional groups necessary for effective binding to bacterial cell wall synthesis enzymes, the primary targets of β-lactam antibiotics.
Industrial Production and Quality Control
The production of D-4-Hydroxyphenylglycine at an industrial scale requires careful attention to both yield and stereochemical purity. The methods described earlier, including both chemical resolution of racemic mixtures and enzymatic approaches, are employed in industrial settings with various optimizations for efficiency and cost-effectiveness.
Quality control in pharmaceutical applications often utilizes analytical standards such as the deuterated form of the compound (D-4-Hydroxyphenylglycine-d4). This labeled version helps in quantitative analysis and identification of the compound in complex pharmaceutical formulations and biological samples .
Current Research and Future Perspectives
Advances in Enzymatic Production
Recent advances in biotechnology have significantly improved the enzymatic production of D-4-Hydroxyphenylglycine. The development of engineered enzymes with enhanced activity and stereoselectivity has been a particular focus. For instance, a modified version of meso-diaminopimelate dehydrogenase (DAPDH BC621/D120S/W144S/I169P) has been reported with a specific activity of 5.32 ± 0.85 U·mg⁻¹, contributing to the high efficiency of enzymatic D-4-Hydroxyphenylglycine production .
These biotechnological approaches offer several advantages over traditional chemical synthesis, including:
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Higher stereoselectivity
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Milder reaction conditions
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Reduced environmental impact
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Potential for continuous process improvement through further enzyme engineering
Emerging Applications
While D-4-Hydroxyphenylglycine is well-established as a building block for semisynthetic antibiotics, research continues to explore additional applications for this compound. Its unique structural features and stereochemical properties make it potentially valuable in other areas of pharmaceutical development, including the synthesis of enzyme inhibitors and peptidomimetic compounds.
The development of more efficient methods for producing D-4-Hydroxyphenylglycine also continues to be an active area of research, with investigations focusing on novel catalysts, improved enzymatic systems, and continuous flow processes that could further enhance production efficiency and reduce costs.
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